

Technical Profile: C₇H₇BrO₂S₂ – Brominated Thienyl Sulfone Derivatives

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Compound of Interest

Compound Name: 2-((4-Bromo-3-thienyl)thio)propanoic acid

CAS No.: 86004-64-0

Cat. No.: B428949

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Executive Summary

This technical guide analyzes the chemical space defined by the molecular formula C₇H₇BrO₂S₂. While this formula represents multiple potential isomers, the most pharmaceutically relevant and synthetically robust configuration is 2-bromo-5-(allylsulfonyl)thiophene (and its cyclopropyl congener). These compounds serve as high-value "bifunctional linchpins" in medicinal chemistry, offering orthogonal reactivity profiles: an electrophilic bromine handle for palladium-catalyzed cross-coupling and a sulfonyl-stabilized alkene for conjugate additions or cycloadditions.

This guide details the physicochemical properties, synthetic protocols, and structural validation of these derivatives, designed for researchers in Fragment-Based Drug Discovery (FBDD).

Part 1: Physicochemical Profiling & Stoichiometry

Molecular Identity

The formula C₇H₇BrO₂S₂ indicates a highly functionalized heteroaromatic scaffold containing two distinct sulfur atoms—one thiophenic (aromatic) and one sulfonyl (oxidized).

Property	Value	Technical Note
Molecular Formula	C ₇ H ₇ BrO ₂ S ₂	
Average Molecular Weight	267.16 g/mol	Useful for bulk stoichiometry calculations.
Monoisotopic Mass	265.8992 Da	Based on Br. Critical for HRMS identification.
Isotopic Pattern	1:1 doublet	Distinctive M and M+2 peaks due to Br/ Br natural abundance.
Heavy Atom Count	12	7 Carbon, 1 Bromine, 2 Oxygen, 2 Sulfur.
Topological Polar Surface Area	42.5 Å ²	Attributable to the sulfonyl group (); thiophene sulfur is non-polar.

Structural Isomerism

The hydrogen count (H₇) imposes specific constraints on the C₃ side chain attached to the bromothiophene core.

- Isomer A (Allyl Sulfone):2-bromo-5-(allylsulfonyl)thiophene.
 - Structure: Br-Thiophene-

- Relevance: High. Used as a Michael acceptor and cross-coupling partner.
- Isomer B (Cyclopropyl Sulfone): 2-bromo-5-(cyclopropylsulfonyl)thiophene.
 - Structure: Br-Thiophene-

-Cyclopropyl.
 - Relevance: High. Cyclopropyl groups are common metabolic blockers in drug design.
- Isomer C (Propenyl Sulfone): 2-bromo-5-(1-propenylsulfonyl)thiophene.
 - Structure: Br-Thiophene-

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 - Relevance: Moderate. Often a byproduct of allyl isomerization.

Part 2: Synthetic Architecture

The synthesis of 2-bromo-5-(allylsulfonyl)thiophene requires a strategy that avoids self-polymerization of the allyl group while installing the bromine regioselectively.

Retrosynthetic Analysis

The most robust pathway disconnects at the sulfonyl-sulfur bond.

- Path A (Oxidative): Thiol alkylation followed by oxidation (Sulfide Sulfone).
- Path B (Electrophilic): Sulfinic acid salt alkylation (Bernstein et al. modification).

Validated Synthesis Protocol (Oxidative Route)

Note: This protocol assumes standard Schlenk line techniques under inert atmosphere ().

Step 1: Thioether Formation

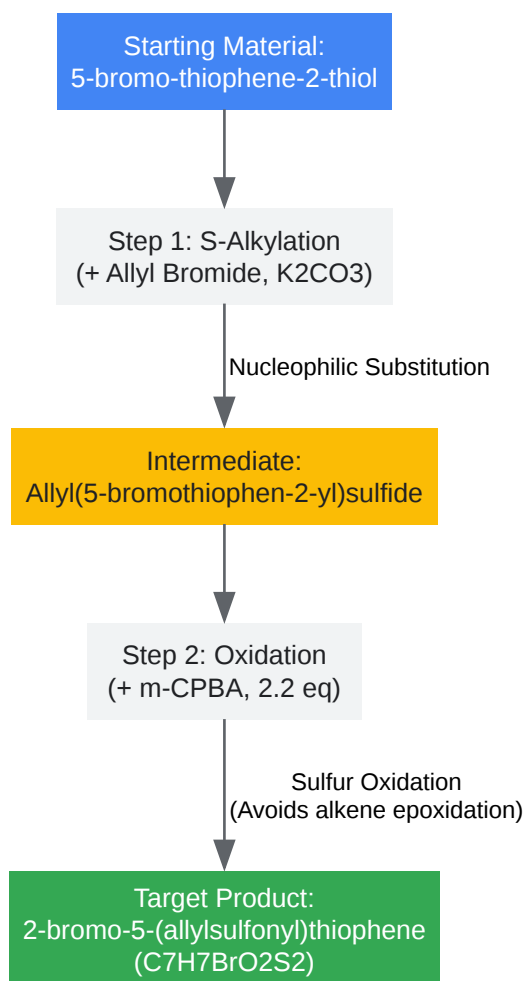
- Reagents: 5-bromo-thiophene-2-thiol (1.0 eq), Allyl bromide (1.1 eq), (2.0 eq).
- Solvent: DMF (Dimethylformamide), anhydrous.
- Procedure:
 - Dissolve thiol in DMF at 0°C.
 - Add
and stir for 15 min to generate the thiolate anion.
 - Add allyl bromide dropwise to prevent dialkylation.
 - Stir at RT for 2 hours.
 - Checkpoint: TLC should show disappearance of thiol (UV active, foul odor).

Step 2: Chemoselective Oxidation

- Reagents: m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 eq) or Oxone®.
- Solvent: DCM ().
- Procedure:
 - Cool the thioether solution to -10°C (Ice/Salt bath).
 - Add m-CPBA portion-wise. Critical: Exothermic reaction; control temperature to prevent epoxide formation on the allyl chain.
 - Stir for 4 hours, allowing to warm to RT.
 - Quench: Saturated

(to reduce excess peroxide) followed by

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic workflow for C₇H₇BrO₂S₂ via sulfide oxidation.

Part 3: Structural Validation (Analytical Criteria)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

):

- 7.50 (d, 1H): Thiophene proton adjacent to Sulfonyl (deshielded).
- 7.05 (d, 1H): Thiophene proton adjacent to Bromine.
- 5.75 (m, 1H): Allyl internal alkene ().
- 5.10-5.20 (dd, 2H): Allyl terminal alkene ().
- 3.85 (d, 2H): Methylene adjacent to Sulfone ().

Mass Spectrometry (MS)

- Ionization: ESI+ or APCI.
- Signature: Look for the characteristic bromine isotope pattern.
 - Peak A: 265.9 (M+,)
 - Peak B: 267.9 (M+2,)
 - Intensity Ratio: Approximately 1:1.

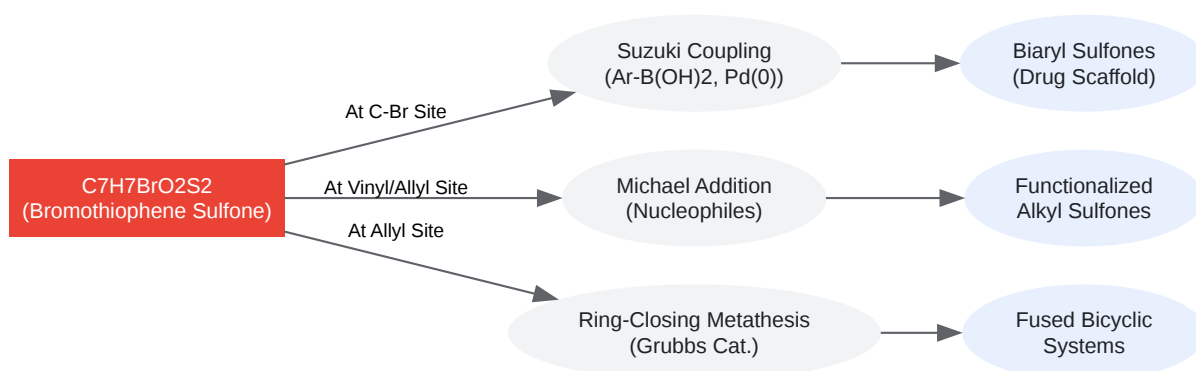
Part 4: Applications in Drug Discovery

This molecule is a bifunctional linchpin. Its utility lies in the ability to react selectively at two different sites under different conditions.

Orthogonal Reactivity Map

- Site A (C-Br Bond): Susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This allows the attachment of the thiophene core to larger aromatic scaffolds.
- Site B (Allyl/Vinyl Sulfone): The sulfonyl group is a strong electron-withdrawing group (EWG), making the adjacent alkene electrophilic (if conjugated) or enabling radical cyclizations.

Reactivity Diagram



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Figure 2: Orthogonal reactivity profile enabling divergent synthesis from the C₇H₇BrO₂S₂ core.

References

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Sources

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